molecular formula C12H17NO2S B8148797 4-Cyclopentylmethanesulfonylaniline

4-Cyclopentylmethanesulfonylaniline

Cat. No.: B8148797
M. Wt: 239.34 g/mol
InChI Key: VSAVCRZNFFFFJN-UHFFFAOYSA-N
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Description

4-Cyclopentylmethanesulfonylaniline is an organic compound characterized by the presence of a cyclopentyl group attached to a methanesulfonyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylmethanesulfonylaniline typically involves the reaction of cyclopentylmethanesulfonyl chloride with aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopentylmethanesulfonyl chloride+AnilineThis compound+HCl\text{Cyclopentylmethanesulfonyl chloride} + \text{Aniline} \rightarrow \text{this compound} + \text{HCl} Cyclopentylmethanesulfonyl chloride+Aniline→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentylmethanesulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-Cyclopentylmethanesulfonylaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopentylmethanesulfonylaniline involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    4-Methylsulfonylaniline: Similar structure but with a methyl group instead of a cyclopentyl group.

    4-Ethylsulfonylaniline: Contains an ethyl group instead of a cyclopentyl group.

    4-Phenylsulfonylaniline: Features a phenyl group in place of the cyclopentyl group.

Uniqueness: 4-Cyclopentylmethanesulfonylaniline is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

1-cyclopentyl-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-16(15,10-11-6-4-5-7-11)13-12-8-2-1-3-9-12/h1-3,8-9,11,13H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAVCRZNFFFFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CS(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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